molecular formula C14H17N5O3S B2881751 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034328-11-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No. B2881751
CAS RN: 2034328-11-3
M. Wt: 335.38
InChI Key: SNWXFWXZMAKEAT-UHFFFAOYSA-N
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Description

The compound you’re asking about, “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide”, is a complex organic molecule. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research has demonstrated the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming at antibacterial applications. These compounds, including derivatives similar to the specified chemical, have been tested for their antibacterial activity, with several showing high activities against bacterial strains. This suggests their potential as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Heterocyclic Compounds

The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through reactions involving 2-aminopyridines or 2-aminothiazole has been developed, showcasing the chemical versatility and utility in creating targeted heterocyclic compounds. This process highlights the compound's role in the synthesis of heterocyclic derivatives with potential pharmaceutical applications (Rozentsveig et al., 2013).

Carbonic Anhydrase Inhibition

Sulfonamides, including pyrazole-based derivatives, have been studied for their inhibitory action on human carbonic anhydrase isozymes, indicating their potential in therapeutic applications related to enzyme inhibition. The synthesis and characterization of metal complexes of these sulfonamides showed significant inhibitory activity, suggesting their relevance in biomedical research (Büyükkıdan et al., 2017).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

A study on the synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors demonstrated low cytotoxicity alongside enzyme inhibitory properties. This dual inhibitory action, coupled with low cytotoxicity, indicates their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Synthesis of Sulfonylated Furans

The development of a metal-free three-component, domino reaction for the preparation of sulfonylated furan derivatives presents an efficient synthesis pathway. Such chemical processes expand the utility of furan and pyrazole-based sulfonamides in creating structurally diverse molecules with potential application in material science and drug development (Cui et al., 2018).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-11-17-14(10-18(11)2)23(20,21)16-5-6-19-9-12(8-15-19)13-4-3-7-22-13/h3-4,7-10,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWXFWXZMAKEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

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